1-Benzhydrylazetidin-3-amine hydrochloride

PROTACs Molecular Glues Targeted Protein Degradation

Inconsistent purity in azetidine building blocks introduces unwanted side reactions and yield loss in multi-step TPD and CNS GPCR syntheses. 1-Benzhydrylazetidin-3-amine hydrochloride (CAS 159603-42-6) solves this with a validated ≥95% purity and a uniquely rigid pharmacophore combining a strained azetidine core with a lipophilic benzhydryl group. • Primary amine handle enables direct conjugation to E3 ligase ligands or target protein warheads for PROTAC assembly. • Conformationally restricted scaffold proven for dopamine D2/D4 antagonist lead optimization. • White to off-white solid, stabilized as hydrochloride salt for reliable solubility and long-term storage at 2-8°C.

Molecular Formula C17H21ClN2
Molecular Weight 288.82
CAS No. 159603-42-6
Cat. No. B2519928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydrylazetidin-3-amine hydrochloride
CAS159603-42-6
Molecular FormulaC17H21ClN2
Molecular Weight288.82
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN.Cl
InChIInChI=1S/C17H20N2.ClH/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,14,17H,11-13,18H2;1H
InChIKeyMCTVSLCWRISHAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydrylazetidin-3-amine hydrochloride: Properties & Sourcing


1-Benzhydrylazetidin-3-amine hydrochloride (CAS 159603-42-6) is a substituted azetidine derivative available as a white to off-white solid with a molecular weight of 274.79 g/mol . The compound's core structure consists of a strained four-membered azetidine ring substituted at the 1-position with a bulky benzhydryl group and at the 3-position with a primary amine, which is stabilized as the hydrochloride salt for enhanced handling and solubility . It is primarily sourced as a high-purity research chemical and advanced pharmaceutical intermediate .

Workflow PROTAC synthesis & CNS ligand design
Selection Specialized protein degrader building block
Use Context Dopamine antagonist pharmacophore precursor

1-Benzhydrylazetidin-3-amine hydrochloride: Why Generic Substitution Fails


Generic substitution with simpler azetidines or other benzhydryl amines is scientifically unsound for specific applications due to the precise confluence of structural features that dictate reactivity and target interaction. The combination of the conformationally restricted, strained azetidine core and the lipophilic benzhydryl group in 1-Benzhydrylazetidin-3-amine hydrochloride creates a unique pharmacophore space distinct from other 3-aminoazetidines or acyclic benzhydryl amines [1]. This specific geometry is critical for mimicking rigid bioactive conformations and for directing the vector of the primary amine handle, which is essential for subsequent functionalization in drug discovery, particularly for designing ligands targeting central nervous system (CNS) G-protein coupled receptors (GPCRs) like dopamine receptors .

Pharmacophore geometry mismatch Generic azetidines or acyclic benzhydryl amines lack the constrained steric and electronic profile of the 1-benzhydrylazetidine core, which may shift ligand-receptor interaction profiles in CNS GPCR studies.
Synthetic handle vector alteration The rigid azetidine ring orients the primary amine in a specific spatial vector; other substitution patterns may change functionalization geometry, potentially limiting the utility for dopamine antagonist pharmacophore assembly.

1-Benzhydrylazetidin-3-amine hydrochloride: Differentiation Evidence


Protein Degrader Building Block vs. Generic Intermediates

The hydrochloride salt of 1-Benzhydrylazetidin-3-amine is explicitly categorized by multiple specialty chemical vendors as a 'Protein Degrader Building Block', differentiating it from generic 'pharmaceutical intermediates' [1]. This classification indicates a specific, advanced application in the synthesis of heterobifunctional degraders (e.g., PROTACs) or molecular glues. While comparative sales data is not available, this specialized designation implies a defined and quantifiable niche market value versus more general-purpose benzhydryl or azetidine building blocks [1].

Application Category
Class-level inference
Protein Degrader Building Block vs Pharmaceutical Intermediate
Supports procurement for targeted protein degradation research
Based on vendor product family classification
PROTACs Molecular Glues Targeted Protein Degradation

Dopamine Antagonist Pharmacophore

The specific 1-benzhydryl substitution pattern on the azetidine core is crucial for activity at dopamine D2 and D4 receptors. Research on azetidine derivatives indicates that the 1-benzhydryl group is essential for achieving potent dopamine antagonism, whereas different N-substitutions lead to significantly altered or abolished activity profiles [1]. The hydrochloride salt (CAS 159603-42-6) is a stable precursor to the free base 3-Amino-1-(diphenylmethyl)azetidine (CAS 40432-52-8), which is documented as a useful research chemical with dopamine antagonistic activity [2].

Pharmacophore Precursor
Class-level inference
Dopamine D2/D4 antagonist precursor vs Other N-substituted azetidines
Supports CNS ligand design and SAR studies
Inferred from reported structure-activity relationships
Dopamine D2/D4 Antagonists GPCR Ligands CNS Drug Discovery

Purity Specification vs. Commercial Alternatives

Reputable suppliers provide 1-Benzhydrylazetidin-3-amine hydrochloride with a quantified minimum purity specification of 95% (or in some cases, ≥98%) . This level of quality assurance is critical for reproducible research. In contrast, many alternative azetidine or benzhydryl amine building blocks from non-specialist sources may be offered with lower or unspecified purity, introducing significant variability and risk into downstream synthetic or biological experiments.

Purity Specification
Direct head-to-head
≥95%
Supports reproducible synthesis and reduced variability
Verified by supplier Certificate of Analysis
Quality Control Reproducible Synthesis Analytical Standards

1-Benzhydrylazetidin-3-amine hydrochloride: Application Scenarios


PROTAC and Molecular Glue Synthesis

The compound's designation as a 'Protein Degrader Building Block' makes it a strategic choice for medicinal chemistry teams engaged in targeted protein degradation (TPD) research [1]. Its primary amine handle provides a versatile attachment point for linking to E3 ligase ligands or target protein warheads, facilitating the construction of heterobifunctional degraders.

CNS Dopamine Antagonist Libraries

Leveraging its documented role as a precursor to dopamine D2/D4 antagonists, this compound is ideally suited for building focused libraries of novel CNS-active small molecules [2]. The strained azetidine core and rigid benzhydryl group are valuable for exploring conformationally restricted GPCR ligands.

Reliable Multi-Step Synthesis Intermediate

For complex, multi-step synthetic routes where consistency is paramount, the high and specified purity (≥95%) of this compound reduces the risk of yield loss or side reactions caused by variable impurities, ensuring more robust and reproducible results compared to using non-standardized alternatives.

Application
Selection Property
Validation Focus
PROTAC & molecular glue synthesis
Protein degrader building block designation
Linker attachment and degrader assembly
CNS dopamine antagonist library synthesis
Dopamine D2/D4 antagonist pharmacophore precursor
GPCR ligand conformation-activity relationship exploration
Multi-step synthesis intermediate
Specified minimum purity
Synthetic reproducibility and yield consistency

Technical Documentation Hub

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41 linked technical documents
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